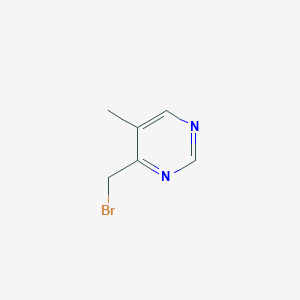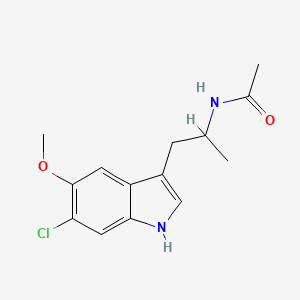
5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the bromination and chloromethylation of a pyrazole precursor. One common method includes the following steps:
Bromination: The pyrazole ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Chloromethylation: The brominated pyrazole is then subjected to chloromethylation using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under appropriate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted pyrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the original compound with altered substituents.
Aplicaciones Científicas De Investigación
5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe or reagent in biochemical assays and studies involving enzyme interactions.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-4-(methyl)-1-methyl-1H-pyrazole: Similar structure but lacks the chloromethyl group.
4-(Chloromethyl)-1-methyl-1H-pyrazole: Similar structure but lacks the bromine substituent.
5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole: Contains chlorine instead of bromine at the 5-position.
Uniqueness
5-Bromo-4-(chloromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can provide distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C5H6BrClN2 |
|---|---|
Peso molecular |
209.47 g/mol |
Nombre IUPAC |
5-bromo-4-(chloromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-9-5(6)4(2-7)3-8-9/h3H,2H2,1H3 |
Clave InChI |
PDUKBDDEVFXGSQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)CCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{[2-(Aminooxy)ethyl]amino}-4-anilinoanthracene-9,10-dione](/img/structure/B13125951.png)




![azane;[(2R)-1-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13125988.png)



![6-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,3,8-triyl triacetate](/img/structure/B13126009.png)

